1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE
Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE: is a complex organic compound that features a benzotriazole moiety linked to a phenyl ring substituted with a chloronitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE typically involves the reaction of 1H-benzotriazole with a suitable phenylmethanone derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: 1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety acts as a leaving group, facilitating various chemical transformations. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 1H-Benzotriazole-1-yl(phenyl)methanone
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)
- 1H-Benzotriazole-1-methanol
Uniqueness: 1H-1,2,3-BENZOTRIAZOL-1-YL[3-(2-CHLORO-6-NITROPHENOXY)PHENYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other benzotriazole derivatives may not be as effective .
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(2-chloro-6-nitrophenoxy)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O4/c20-14-7-4-10-17(24(26)27)18(14)28-13-6-3-5-12(11-13)19(25)23-16-9-2-1-8-15(16)21-22-23/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOADHBHTIRHGIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.